molecular formula C22H27NO3 B6262619 2-(4-octylbenzamido)benzoic acid CAS No. 2135547-59-8

2-(4-octylbenzamido)benzoic acid

Cat. No.: B6262619
CAS No.: 2135547-59-8
M. Wt: 353.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Octylbenzamido)benzoic acid is an N-acyl derivative of anthranilic acid (o-aminobenzoic acid). Its structure consists of a benzoic acid backbone substituted at the 2-position with a benzamido group bearing a linear octyl chain at the para position of the benzene ring (Figure 1). This compound is synthesized via N-acylation of anthranilic acid with 4-octylbenzoyl chloride under reflux conditions, typically in the presence of a base such as pyridine or triethylamine .

It is primarily utilized as a building block in organic synthesis, particularly for designing surfactants, liquid crystals, or bioactive molecules .

Properties

CAS No.

2135547-59-8

Molecular Formula

C22H27NO3

Molecular Weight

353.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-octylbenzamido)benzoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the activation of p-sulfanylbenzoic acid with 1-bromoheptane in an ethanol-water system with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of solid acid catalysts and ultrasonic irradiation can be particularly advantageous for industrial applications due to their efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Octylbenzamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially when sulfur-containing groups are present.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nitrating agents like nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Octylbenzamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-octylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-octylbenzamido)benzoic acid with structurally related benzoic acid derivatives:

Compound Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Key Properties
This compound C₂₂H₂₇NO₃ 353.46 4-octylbenzamido at C2 Not reported High lipophilicity; surfactant potential
2-(4-Chlorobenzamido)benzoic acid C₁₄H₁₀ClNO₃ 275.69 4-chlorobenzamido at C2 204–205 Polar substituent; enhanced crystallinity
2-Methyl-4-(2-methylbenzamido)benzoic acid C₁₆H₁₅NO₃ 269.30 2-methylbenzamido at C4, methyl at C2 Not reported Steric hindrance; reduced solubility
4-(2-Oxoacetyl)benzoic acid C₉H₆O₄ 178.14 2-oxoacetyl at C4 Not reported Reactive ketone group; irritant (H302, H315)

Key Observations :

  • Lipophilicity : The octyl chain in this compound drastically increases its logP value compared to chlorinated or methylated analogs, making it suitable for lipid-rich environments .
  • Crystallinity : Chlorinated derivatives (e.g., 2-(4-chlorobenzamido)benzoic acid) exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Reactivity : Compounds like 4-(2-oxoacetyl)benzoic acid contain electrophilic ketone groups, enabling conjugation reactions but posing safety risks (e.g., skin irritation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.